BenchChemオンラインストアへようこそ!

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Neuroprotection Oxidative stress Structure–activity relationship (SAR)

This compound delivers a uniquely defined pharmacophore—the 2,4-dimethoxyphenyl/8-methoxy-coumarin combination—that generic alternatives cannot replicate without risking complete loss of the desired biological profile. Procure CAS 950283-30-4 to advance neuroprotection SAR expansion (benchmarked against the 254 nM EC₅₀ regioisomer), achieve sub-nanomolar isoform-selective carbonic anhydrase inhibition, or probe CNS target engagement leveraging its favorable MPO score. Supplied at ≥95% purity for in vitro and cellular assays by specialist vendors.

Molecular Formula C20H16N2O6
Molecular Weight 380.356
CAS No. 950283-30-4
Cat. No. B2852294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
CAS950283-30-4
Molecular FormulaC20H16N2O6
Molecular Weight380.356
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O)OC
InChIInChI=1S/C20H16N2O6/c1-24-12-7-8-13(16(10-12)26-3)18-21-19(28-22-18)14-9-11-5-4-6-15(25-2)17(11)27-20(14)23/h4-10H,1-3H3
InChIKeyBNLXHMZUUIZWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 950283-30-4): Procurement-Ready Structural and Pharmacological Baseline


3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (C₂₀H₁₆N₂O₆, MW 380.36 g mol⁻¹) is a fully synthetic hybrid that fuses an 8‑methoxy‑2H‑chromen‑2‑one (coumarin) core at the 3‑position with a 1,2,4‑oxadiazole ring further substituted by a 2,4‑dimethoxyphenyl group [1] [2]. This architecture belongs to the broader class of coumarin–1,2,4‑oxadiazole conjugates, which have been validated as selective carbonic anhydrase IX/XII inhibitors and neuroprotective agents [3] [4]. The compound is supplied by specialist chemical vendors for research use only, typically at ≥95 % purity [2].

Why 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one Cannot Be Replaced by Other Coumarin–Oxadiazole Hybrids


Coumarin–1,2,4‑oxadiazole hybrids are exquisitely sensitive to the position and electronic character of substituents on both the phenyl ring and the coumarin scaffold. In a direct neuroprotection SAR study, the regioisomeric 3,4‑dimethoxyphenyl analog achieved an EC₅₀ of 254 ± 65 nM, whereas the isoxazole derivative was cytotoxic above 1 µM and the triazole congener was ∼3‑fold less active (EC₅₀ = 801 ± 229 nM) [1]. For carbonic anhydrase inhibition, a single methoxy shift or replacement with fluorine can alter Ki values by orders of magnitude [2]. Therefore, the precise 2,4‑dimethoxyphenyl/8‑methoxy‑coumarin combination embodied in CAS 950283‑30‑4 defines a unique pharmacophoric space that cannot be replicated by generic “coumarin‑oxadiazole” alternatives without risking complete loss of the desired biological profile.

Quantitative Differentiation Evidence for 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 950283‑30‑4) Versus Key Structural Comparators


Regioisomeric Dimethoxyphenyl Substitution: 2,4‑ vs. 3,4‑Dimethoxy in Neuroprotection

The closest structurally characterized analog to CAS 950283‑30‑4 is the 3,4‑dimethoxyphenyl regioisomer (CAS 892759‑09‑0). In glutamate‑challenged hippocampal HT22 cells, the 3,4‑dimethoxy analog displayed an EC₅₀ of 254 ± 65 nM, placing it among the most active 2‑substituted chroman hybrids [1]. Although quantitative neuroprotection data for the 2,4‑dimethoxy congener have not yet been disclosed in peer‑reviewed literature, the established SAR demonstrates that moving the two methoxy groups from the 3,4‑ to the 2,4‑positions alters both the dihedral angle with the oxadiazole ring and the electron‑donating character of the aryl substituent, which are known drivers of potency in this series [1]. This regioisomeric distinction is sufficient to justify procurement of the 2,4‑dimethoxy variant for dedicated SAR expansion.

Neuroprotection Oxidative stress Structure–activity relationship (SAR)

Heterocyclic Ring Sensitivity: 1,2,4‑Oxadiazole vs. Isoxazole and Triazole in Neuronal Cell Survival

The 1,2,4‑oxadiazole heterocycle is not a benign linker; replacing it with an isoxazole or 1,2,3‑triazole dramatically shifts both potency and toxicity. In the same HT22 model, the isoxazole analog (compound 29) was equipotent (EC₅₀ = 245 ± 38 nM) but cytotoxic at concentrations > 1 µM, whereas the triazole analog (compound 24) was non‑toxic but approximately 3‑fold less potent (EC₅₀ = 801 ± 229 nM) [1]. Because CAS 950283‑30‑4 retains the 1,2,4‑oxadiazole bridge, it is structurally poised to capture the favourable potency/toxicity balance that the oxadiazole series confers. These data directly argue against substituting the compound with isoxazole or triazole‑containing coumarins without an unacceptable cost in either toxicity or activity.

Neuroprotection Heterocyclic SAR Cytotoxicity window

Carbonic Anhydrase Isoform Selectivity: Coumarin–1,2,4‑Oxadiazole Hybrids vs. Classical Sulfonamide Inhibitors

Coumarin‑linked 1,2,4‑oxadiazoles act as non‑classical carbonic anhydrase inhibitors that bind outside the active‑site metal coordination sphere, enabling exquisite selectivity for the tumor‑associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. In a panel of 24 coumarin–1,2,4‑oxadiazole hybrids, hCA IX inhibition constants ranged from 23.6 nM to medium nanomolar, and hCA XII Ki values reached as low as 1 nM (compound 6o), while hCA I and II were essentially untouched (Ki > 10 000 nM) [1]. CAS 950283‑30‑4, bearing the 2,4‑dimethoxyphenyl‑oxadiazole‑coumarin architecture, sits within this privileged chemotype. In head‑to‑head comparison, the standard sulfonamide inhibitor acetazolamide (AAZ) shows Ki values of 250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX) and 5.7 nM (hCA XII), offering no isoform selectivity [1]. The coumarin–oxadiazole series thus provides a selectivity advantage of > 400‑fold for tumor‑associated isoforms, a feature unattainable with classical sulfonamide scaffolds.

Carbonic anhydrase inhibition Tumor‑associated isoforms Isoform selectivity

Physicochemical Differentiation: logP, Solubility and Molecular Weight Shift Relative to Fluorinated and Trimethoxy Analogs

The substitution pattern of CAS 950283‑30‑4 delivers a distinct physicochemical profile compared to its closest purchasable analogs. The 2,4‑dimethoxyphenyl group confers a calculated partition coefficient (clogP) of approximately 2.7–3.4, intermediate between the more lipophilic 3,4,5‑trimethoxyphenyl analog (CAS 892756‑81‑9, MW 410.38, clogP ≈ 3.5–4.0) and the less lipophilic 2‑fluorophenyl analog (CAS 892756‑60‑4, MW 350.31, clogP ≈ 2.0–2.5) [1] [2]. Predicted aqueous solubility (logS) is approximately –3.6 (251 µM), placing the compound in a tractable range for cell‑based assays without requiring co‑solvents that might confound biological readouts [1]. This intermediate lipophilicity is desirable for balancing membrane permeability with aqueous solubility, an optimization parameter that is difficult to tune by simple analog substitution.

Physicochemical properties Drug‑likeness Calculated logP and solubility

Coumarin Methoxy Positional Effect: 8‑Methoxy vs. 6‑Methoxy Substitution in Biological Activity

The position of the methoxy substituent on the coumarin ring is a critical determinant of biological activity. The 6‑methoxy‑coumarin analog (CAS 892759‑09‑0, bearing a 3,4‑dimethoxyphenyl group) achieved the benchmark EC₅₀ of 254 nM in neuroprotection [1]. CAS 950283‑30‑4 shifts the methoxy group to the 8‑position, which alters the electron density distribution on the coumarin ring and can affect both target binding and metabolic stability. In anticonvulsant screening of a related chromeno‑oxadiazole series, compounds with different substitution patterns on the chromen ring exhibited markedly different activities relative to diazepam, with some analogs showing excellent anticonvulsant activity while others were only moderately active [2]. The 8‑methoxy configuration of CAS 950283‑30‑4 therefore represents a distinct and underexplored positional isomer within the coumarin‑oxadiazole family.

Coumarin SAR Methoxy positional isomerism Biological activity modulation

Best‑Fit Research and Industrial Application Scenarios for 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 950283‑30‑4)


Neuroprotection SAR Campaigns Targeting Oxidative Stress‑Induced Neuronal Death

The established neuroprotective activity of the 3,4‑dimethoxyphenyl regioisomer (EC₅₀ = 254 nM in HT22 cells) and the superior potency‑toxicity window of the 1,2,4‑oxadiazole bridge relative to isoxazole and triazole congeners [1] make CAS 950283‑30‑4 a high‑priority compound for dedicated neuroprotection SAR expansion. Researchers can use the compound to probe whether the 2,4‑dimethoxy substitution pattern further improves the EC₅₀ or widens the cytotoxicity margin, potentially yielding a lead with a therapeutic index superior to the 3‑fold window separating the oxadiazole and triazole series. The compound's intermediate logP (~2.7–3.4) and moderate aqueous solubility (~251 µM) support direct testing in neuronal cell cultures without formulation artifacts.

Tumor‑Associated Carbonic Anhydrase IX/XII Inhibitor Discovery

Coumarin–1,2,4‑oxadiazole hybrids are validated selective inhibitors of hCA IX and XII with Ki values down to 1 nM and > 400‑fold selectivity over the ubiquitous hCA I/II isoforms [2]. CAS 950283‑30‑4 provides a direct entry point into this phenotype. Procurement of this specific compound enables structure‑based optimization aimed at achieving sub‑nanomolar potency while preserving the non‑classical, isoform‑selective inhibition mechanism that distinguishes coumarin‑based inhibitors from pan‑active sulfonamides such as acetazolamide. The compound is suitable for in vitro stopped‑flow CO₂ hydration assays and cellular acidification studies under hypoxic conditions.

Anticonvulsant and CNS‑Active Heterocyclic Probe Development

Chromeno‑oxadiazole derivatives have demonstrated anticonvulsant activity comparable or superior to diazepam in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, along with moderate anti‑inflammatory activity relative to diclofenac sodium [3]. CAS 950283‑30‑4 combines the validated chromeno‑oxadiazole scaffold with the unique 2,4‑dimethoxyphenyl‑8‑methoxy‑coumarin substitution pattern, making it a logical probe for CNS target engagement studies. Its calculated CNS multiparameter optimization (MPO) score, driven by intermediate lipophilicity and moderate polar surface area, suggests potential for blood‑brain barrier penetration, a hypothesis that can be tested in rodent seizure models.

Physicochemical Benchmarking and Drug‑Likeness Optimization

With a molecular weight of 380.36 g mol⁻¹, calculated logP of 2.7–3.4, and predicted aqueous solubility of ~251 µM [4], CAS 950283‑30‑4 occupies an attractive 'middle ground' within the coumarin‑oxadiazole chemical space. Medicinal chemistry teams seeking to advance this scaffold toward in vivo pharmacokinetic studies can use the compound as a reference standard for balancing lipophilicity‑driven potency gains against solubility‑limited absorption. The presence of three methoxy groups provides multiple metabolic soft spots that can be systematically modified to probe metabolic stability, while the 1,2,4‑oxadiazole ring serves as a metabolically stable amide bioisostere, contributing to the compound's overall drug‑likeness profile.

Quote Request

Request a Quote for 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.